Cas no 2034468-73-8 (N-{3-(pyridin-2-yloxy)phenylmethyl}thiophene-3-carboxamide hydrochloride)

N-{3-(Pyridin-2-yloxy)phenylmethyl}thiophene-3-carboxamide hydrochloride is a synthetic organic compound featuring a thiophene carboxamide core linked to a pyridinyloxy-substituted phenylmethyl group, with hydrochloride salt formation enhancing solubility and stability. Its molecular structure combines a pyridine heterocycle with a thiophene moiety, offering potential as an intermediate or active component in pharmaceutical and agrochemical applications. The hydrochloride salt form improves handling and bioavailability, making it suitable for further derivatization or formulation studies. The compound’s distinct heterocyclic architecture may confer selective binding or reactivity in biological or catalytic systems, supporting its use in research and development.
N-{3-(pyridin-2-yloxy)phenylmethyl}thiophene-3-carboxamide hydrochloride structure
2034468-73-8 structure
商品名:N-{3-(pyridin-2-yloxy)phenylmethyl}thiophene-3-carboxamide hydrochloride
CAS番号:2034468-73-8
MF:C17H15ClN2O2S
メガワット:346.831201791763
CID:6439987
PubChem ID:121016921

N-{3-(pyridin-2-yloxy)phenylmethyl}thiophene-3-carboxamide hydrochloride 化学的及び物理的性質

名前と識別子

    • N-{3-(pyridin-2-yloxy)phenylmethyl}thiophene-3-carboxamide hydrochloride
    • N-(3-(pyridin-2-yloxy)benzyl)thiophene-3-carboxamide hydrochloride
    • N-[(3-pyridin-2-yloxyphenyl)methyl]thiophene-3-carboxamide;hydrochloride
    • F6443-5492
    • AKOS026688228
    • 2034468-73-8
    • N-{[3-(pyridin-2-yloxy)phenyl]methyl}thiophene-3-carboxamide hydrochloride
    • インチ: 1S/C17H14N2O2S.ClH/c20-17(14-7-9-22-12-14)19-11-13-4-3-5-15(10-13)21-16-6-1-2-8-18-16;/h1-10,12H,11H2,(H,19,20);1H
    • InChIKey: OAAXJWGKLPWODV-UHFFFAOYSA-N
    • ほほえんだ: Cl.S1C=CC(=C1)C(NCC1C=CC=C(C=1)OC1C=CC=CN=1)=O

計算された属性

  • せいみつぶんしりょう: 346.0542766g/mol
  • どういたいしつりょう: 346.0542766g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 367
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 79.5Ų

N-{3-(pyridin-2-yloxy)phenylmethyl}thiophene-3-carboxamide hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6443-5492-1mg
N-{[3-(pyridin-2-yloxy)phenyl]methyl}thiophene-3-carboxamide hydrochloride
2034468-73-8
1mg
$54.0 2023-09-08
Life Chemicals
F6443-5492-2μmol
N-{[3-(pyridin-2-yloxy)phenyl]methyl}thiophene-3-carboxamide hydrochloride
2034468-73-8
2μmol
$57.0 2023-09-08
Life Chemicals
F6443-5492-5μmol
N-{[3-(pyridin-2-yloxy)phenyl]methyl}thiophene-3-carboxamide hydrochloride
2034468-73-8
5μmol
$63.0 2023-09-08
Life Chemicals
F6443-5492-25mg
N-{[3-(pyridin-2-yloxy)phenyl]methyl}thiophene-3-carboxamide hydrochloride
2034468-73-8
25mg
$109.0 2023-09-08
Life Chemicals
F6443-5492-30mg
N-{[3-(pyridin-2-yloxy)phenyl]methyl}thiophene-3-carboxamide hydrochloride
2034468-73-8
30mg
$119.0 2023-09-08
Life Chemicals
F6443-5492-75mg
N-{[3-(pyridin-2-yloxy)phenyl]methyl}thiophene-3-carboxamide hydrochloride
2034468-73-8
75mg
$208.0 2023-09-08
Life Chemicals
F6443-5492-10μmol
N-{[3-(pyridin-2-yloxy)phenyl]methyl}thiophene-3-carboxamide hydrochloride
2034468-73-8
10μmol
$69.0 2023-09-08
Life Chemicals
F6443-5492-4mg
N-{[3-(pyridin-2-yloxy)phenyl]methyl}thiophene-3-carboxamide hydrochloride
2034468-73-8
4mg
$66.0 2023-09-08
Life Chemicals
F6443-5492-50mg
N-{[3-(pyridin-2-yloxy)phenyl]methyl}thiophene-3-carboxamide hydrochloride
2034468-73-8
50mg
$160.0 2023-09-08
Life Chemicals
F6443-5492-20mg
N-{[3-(pyridin-2-yloxy)phenyl]methyl}thiophene-3-carboxamide hydrochloride
2034468-73-8
20mg
$99.0 2023-09-08

N-{3-(pyridin-2-yloxy)phenylmethyl}thiophene-3-carboxamide hydrochloride 関連文献

N-{3-(pyridin-2-yloxy)phenylmethyl}thiophene-3-carboxamide hydrochlorideに関する追加情報

Introduction to N-{3-(pyridin-2-yloxy)phenylmethyl}thiophene-3-carboxamide hydrochloride (CAS No. 2034468-73-8)

N-{3-(pyridin-2-yloxy)phenylmethyl}thiophene-3-carboxamide hydrochloride, identified by its CAS number 2034468-73-8, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule has garnered attention due to its unique structural features and potential applications in the development of novel therapeutic agents. The presence of both pyridin-2-yloxy and thiophene-3-carboxamide moieties in its structure suggests a rich chemical space for interaction with biological targets, making it a promising candidate for further investigation.

The pyridin-2-yloxy group is a well-known pharmacophore that has been extensively studied for its ability to modulate various biological pathways. Pyridine derivatives are frequently incorporated into drug molecules due to their favorable pharmacokinetic properties and their capacity to engage with a wide range of biological targets, including enzymes and receptors. The introduction of this moiety into N-{3-(pyridin-2-yloxy)phenylmethyl}thiophene-3-carboxamide hydrochloride enhances its potential as a scaffold for drug discovery.

The thiophene-3-carboxamide moiety adds another layer of complexity to the molecule, providing a site for potential interactions with biological systems. Thiophene derivatives are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The carboxamide group further extends the functionalization possibilities, allowing for the introduction of additional modifications that could fine-tune the pharmacological profile of the compound.

In recent years, there has been a growing interest in the development of small molecules that can modulate protein-protein interactions (PPIs). N-{3-(pyridin-2-yloxy)phenylmethyl}thiophene-3-carboxamide hydrochloride has shown promise in this area due to its ability to interact with specific protein targets. For instance, studies have suggested that this compound may interfere with the activity of certain kinases, which are key enzymes involved in various signaling pathways implicated in diseases such as cancer and inflammatory disorders.

The synthesis and characterization of N-{3-(pyridin-2-yloxy)phenylmethyl}thiophene-3-carboxamide hydrochloride have been subjects of extensive research. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are crucial for subsequent biological evaluation. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex core structure of this molecule.

Biological assays have revealed that N-{3-(pyridin-2-yloxy)phenylmethyl}thiophene-3-carboxamide hydrochloride exhibits notable activity against several disease-relevant targets. For example, preclinical studies have demonstrated its efficacy in inhibiting the growth of tumor cells by modulating key signaling pathways. Additionally, the compound has shown potential in reducing inflammation by targeting specific inflammatory mediators.

The pharmacokinetic properties of N-{3-(pyridin-2-yloxy)phenylmethyl}thiophene-3-carboxamide hydrochloride have also been thoroughly evaluated. These studies indicate that the compound exhibits favorable solubility and bioavailability, which are essential characteristics for any potential therapeutic agent. Furthermore, preliminary toxicology studies have shown that the compound is well-tolerated at relevant doses, suggesting its safety profile is promising.

The development of N-{3-(pyridin-2-yloxy strong>)phenylmethyl}< strong >thiophene-3-carboxamide hydrochloride strong >as a drug candidate is an ongoing process that involves collaboration between chemists, biologists, and clinicians. The integration of computational modeling and high-throughput screening techniques has accelerated the discovery and optimization process. These approaches allow researchers to rapidly assess the binding affinity and specificity of the compound towards various biological targets.

In conclusion, N-{3-(< strong > pyridin - 2 - yloxy strong >)phenylmethyl}< strong >thiophene - 3 - carboxamide hydrochloride strong >(CAS No. 2034468-73-8) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further development. As research continues to uncover new therapeutic applications, this compound holds great potential as a lead molecule for novel drug therapies. p >

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